molecular formula C11H16ClNO2 B2917801 2-[(4-Chlorophenyl)methyl-(2-hydroxyethyl)amino]ethanol CAS No. 4233-26-5

2-[(4-Chlorophenyl)methyl-(2-hydroxyethyl)amino]ethanol

Cat. No.: B2917801
CAS No.: 4233-26-5
M. Wt: 229.7
InChI Key: MKGGXTPUSBBBSN-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)methyl-(2-hydroxyethyl)amino]ethanol is a chloroaromatic ethanol derivative featuring a 4-chlorophenyl group linked via a methylamino bridge to a hydroxyethyl chain. Its structure combines hydrophobic (chlorophenyl) and hydrophilic (hydroxyethyl) moieties, influencing solubility, reactivity, and biological interactions.

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl-(2-hydroxyethyl)amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO2/c12-11-3-1-10(2-4-11)9-13(5-7-14)6-8-15/h1-4,14-15H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKGGXTPUSBBBSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN(CCO)CCO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorophenyl)methyl-(2-hydroxyethyl)amino]ethanol typically involves the reaction of 4-chlorobenzyl chloride with 2-aminoethanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of 2-aminoethanol attacks the electrophilic carbon of the 4-chlorobenzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst. Commonly, the reaction is carried out in a solvent like ethanol or methanol, with a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorophenyl)methyl-(2-hydroxyethyl)amino]ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a secondary amine.

    Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitrating agents or halogenating agents under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 2-[(4-Chlorophenyl)methyl-(2-oxoethyl)amino]ethanol.

    Reduction: Formation of 2-[(4-Chlorophenyl)methyl-(2-hydroxyethyl)amino]ethane.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenyl)methyl-(2-hydroxyethyl)amino]ethanol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Features and Molecular Properties

A comparative analysis of key structural analogs is provided below:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Structural Differences
2-[(4-Chlorophenyl)methyl-(2-hydroxyethyl)amino]ethanol (Target) C₁₁H₁₅ClNO₂ 228.70 (calc.) Chlorophenyl, hydroxyethyl, methylamino Reference compound (hypothetical)
2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol C₁₄H₁₂Cl₂NO 297.16 Dichlorophenyl, ethanol, aniline Additional Cl substituent; planar aromatic rings
Hydrobromide 2-[4-(4-chlorophenyl)-2-phenyliminothiazol-3-yl]-ethanol C₁₇H₁₅BrClN₃OS 432.74 Thiazole, imino, hydroxyethyl Heterocyclic thiazole ring; bromine counterion
2-(2-((2-(((4-Chlorophenyl)(phenyl)methyl)amino)ethyl)amino)ethoxy)ethanol C₁₉H₂₅ClN₂O₂ 348.87 Benzyl, chloro, ethoxyethanol Extended ethoxy chain; benzyl substitution
(S)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride C₈H₁₁Cl₂NO 208.09 Amino, chlorophenyl, hydroxyethyl Chiral center; hydrochloride salt
2-Chloro-2-(4-chlorophenyl)-ethanol C₈H₈Cl₂O 191.06 Dichloro, secondary alcohol Chlorine substitution on ethanol backbone

Key Observations :

  • Chlorine Substitution: The number and position of Cl atoms significantly affect electronic properties. For example, 2,6-dichlorophenyl in enhances planarity and π-π stacking, whereas monosubstitution in reduces steric hindrance.
  • Hydrogen Bonding: Hydroxyethyl and amino groups in facilitate intramolecular H-bonding (e.g., N–H···Cl/O interactions), stabilizing crystal structures .
  • Heterocyclic Modifications : The thiazole ring in introduces anti-allergic activity, absent in purely aromatic analogs.

Activity Trends :

  • Anti-inflammatory Potential: Ethanolamine derivatives (e.g., ) show NO inhibition (IC₅₀ ~17 μM), suggesting similar pathways for chlorophenyl analogs .
  • Structural-Activity Relationships (SAR) : Thiazole-containing analogs exhibit enhanced bioactivity compared to purely aromatic systems.

Physicochemical Properties

  • Solubility : Hydroxyethyl groups improve aqueous solubility, while chlorophenyl moieties enhance lipid solubility (logP ~2.5–3.5 estimated).
  • Thermal Stability : Melting points for crystalline analogs (e.g., ) exceed 150°C due to H-bonding and π-stacking .
  • Spectroscopic Data : IR and NMR spectra for reveal O–H (3300 cm⁻¹) and C–Cl (750 cm⁻¹) stretches, consistent across analogs .

Biological Activity

2-[(4-Chlorophenyl)methyl-(2-hydroxyethyl)amino]ethanol, also known as a chlorophenyl derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by a chlorophenyl group attached to a hydroxyethylamino moiety. This configuration contributes to its diverse biological activities, including interactions with various receptors and enzymes.

Property Description
Molecular Formula C₉H₁₂ClN₂O
Molecular Weight 187.66 g/mol
Solubility Soluble in polar solvents
Functional Groups Hydroxyl, Amino, Aromatic

The biological activity of this compound primarily involves:

  • Receptor Binding: The compound can bind to various receptors, influencing their activity. This interaction is crucial for modulating physiological responses.
  • Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, thereby affecting biochemical processes and contributing to its therapeutic potential.

Anticancer Properties

Research has indicated that derivatives of this compound exhibit significant anticancer properties. For instance, related compounds have shown promising results in inhibiting the proliferation of cancer cells:

  • In Vitro Studies: Compounds similar to this compound have demonstrated IC50 values ranging from 0.69 μM to 11 μM against HeLa cells, indicating potent antiproliferative activity .

Analgesic Effects

The compound has been noted for its potential analgesic properties through the synthesis of capsaicin analogs. These analogs are being explored for pain management therapies due to their ability to interact with pain receptors effectively.

Case Studies and Research Findings

  • Antiproliferative Activity:
    • A study reported that modifications of chlorophenyl compounds led to enhanced activity against various cancer cell lines, showcasing the importance of structural variations in biological efficacy .
  • Enzyme Interaction Studies:
    • Research focusing on the compound's interaction with metabolic enzymes revealed that it could act as an inhibitor, enhancing its therapeutic profile against diseases influenced by these pathways.
  • Toxicological Assessments:
    • Toxicity studies have indicated that while the compound exhibits beneficial effects at therapeutic doses, higher concentrations may lead to adverse effects, necessitating careful dosage management in clinical applications .

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